Compound Description: KB-2796 is a synthetic calcium channel blocker investigated for its potential to reduce free fatty acid liberation in ischemic brain injury. Studies have also examined its absorption, distribution, metabolism, and excretion profiles in rats, identifying several metabolites. [, , , , ]
Relevance: KB-2796 shares the core structure of a 1-[bis(4-fluorophenyl)methyl]piperazine moiety with the target compound. The key difference lies in the substituent at the 4-position of the piperazine ring. While the target compound features a 2-thienylcarbonyl group, KB-2796 possesses a 2,3,4-trimethoxybenzyl group at this position. This structural similarity makes KB-2796 and its metabolites relevant for understanding the structure-activity relationships of the 1-[bis(4-fluorophenyl)methyl]piperazine scaffold. []
Compound Description: Flunarizine is a calcium channel blocker known for its use in treating migraine and vestibular disorders. Research on flunarizine has primarily focused on its effects on cerebral circulation, demonstrating its ability to increase blood flow in specific brain regions. [, ]
Relevance: Similar to the target compound 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine, flunarizine shares the central 1-[bis(4-fluorophenyl)methyl]piperazine scaffold. The differentiating factor is the substituent at the 4-position of the piperazine ring. Flunarizine incorporates a (E)-3-phenyl-2-propenyl group, contrasting with the 2-thienylcarbonyl group in the target compound. This structural similarity positions flunarizine as a valuable reference point for understanding the structure-activity relationships of compounds containing the 1-[bis(4-fluorophenyl)methyl]piperazine moiety. []
Compound Description: GBR 12909 is a potent and selective dopamine reuptake inhibitor, exhibiting therapeutic potential for cocaine abuse. Numerous studies have explored its structure-activity relationships by modifying various structural elements, including the piperazine ring and the substituents on the phenylpropyl chain. [, , , , ]
Relevance: Although GBR 12909 differs from 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine in its overall structure, it shares a common pharmacophore element: the 4-substituted piperazine ring. This shared element, crucial for interaction with the dopamine transporter, highlights GBR 12909's relevance in understanding the structure-activity relationships and potential pharmacological activities of compounds possessing the 4-substituted piperazine motif, including the target compound. []
Compound Description: JJC8-091 is classified as an atypical dopamine transporter inhibitor, exhibiting promising results in preclinical models for psychostimulant use disorders. Unlike typical psychostimulants, JJC8-091 effectively reduces the rewarding effects of cocaine and methamphetamine without inducing similar stimulant effects itself. []
Relevance: Though structurally distinct from 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine, JJC8-091 shares the crucial 4-substituted piperazine motif. This shared feature, often associated with dopamine transporter interactions, underscores the relevance of JJC8-091 in comprehending the structure-activity relationships and potential pharmacological effects of compounds containing this motif, including the target compound. []
Compound Description: LDK1229 acts as a cannabinoid CB1 receptor inverse agonist. It exhibits comparable efficacy to SR141716A in antagonizing CB1's basal G protein coupling activity, as demonstrated by reduced guanosine 5′-O-(3-thio)triphosphate binding. Notably, LDK1229 treatment enhances CB1 cell surface localization, aligning with its inverse agonist behavior. []
Relevance: LDK1229 and the target compound, 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine, share the central 1-[bis(4-fluorophenyl)methyl]piperazine scaffold. This shared structural feature is critical for the interaction with the CB1 receptor. The key distinction lies in the substituent at the 4-position of the piperazine ring. Understanding the structure-activity relationships of this core structure, as exemplified by LDK1229, can provide insights into the potential for developing novel CB1 inverse agonists. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.